molecular formula C23H19N3O2S B4930002 N-(4-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide

N-(4-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide

货号 B4930002
分子量: 401.5 g/mol
InChI 键: MXRQLOUSSXEBTF-LFIBNONCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide, commonly known as CTAP, is a synthetic compound that has gained significant attention in the field of scientific research. CTAP is a potent and selective antagonist of the mu-opioid receptor, which plays a critical role in pain management, addiction, and mood regulation.

作用机制

CTAP acts as a competitive antagonist of the mu-opioid receptor, which means that it binds to the receptor and prevents the activation of downstream signaling pathways. The mu-opioid receptor is a G protein-coupled receptor that is primarily located in the central nervous system and plays a critical role in pain management, addiction, and mood regulation. The activation of the mu-opioid receptor by endogenous opioids or exogenous opioids such as morphine leads to the inhibition of neurotransmitter release, resulting in pain relief, euphoria, and other effects. CTAP blocks the activation of the mu-opioid receptor, which leads to the reversal of opioid-induced effects.
Biochemical and Physiological Effects:
CTAP has been shown to produce several biochemical and physiological effects, primarily through its interaction with the mu-opioid receptor. CTAP has been shown to reverse the analgesic effects of opioids such as morphine and fentanyl, indicating its potential as an opioid antagonist. CTAP has also been shown to reduce the rewarding effects of opioids and prevent the development of opioid tolerance and dependence. Additionally, CTAP has been shown to produce antidepressant-like effects in animal models, suggesting its potential as a novel antidepressant.

实验室实验的优点和局限性

CTAP has several advantages for lab experiments, primarily due to its potency and selectivity as a mu-opioid receptor antagonist. CTAP is a well-established tool for investigating the mu-opioid receptor and its pharmacology, and its use in lab experiments can provide valuable insights into the mechanisms of opioid action and addiction. However, CTAP also has some limitations, primarily related to its specificity for the mu-opioid receptor. CTAP may interact with other receptors or signaling pathways, leading to off-target effects that could complicate data interpretation.

未来方向

CTAP has several potential future directions for scientific research. One area of interest is the development of CTAP analogs with improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the use of CTAP in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, CTAP could be used to investigate the role of the mu-opioid receptor in other physiological and pathological conditions, such as inflammation, cancer, and neurological disorders. Overall, CTAP represents a valuable tool for investigating the mu-opioid receptor and its pharmacology, and its potential applications in scientific research are vast and varied.

合成方法

CTAP can be synthesized through a multi-step process that involves the reaction of cinnamoyl chloride with 4-aminophenylcarbonothioic acid to form the intermediate compound, which is then reacted with benzoyl chloride to produce CTAP. The synthesis method of CTAP is well-established, and the compound can be obtained in high yield and purity.

科学研究应用

CTAP has been extensively used in scientific research to study the mu-opioid receptor and its role in pain management, addiction, and mood regulation. CTAP is a potent and selective antagonist of the mu-opioid receptor, which makes it an essential tool for investigating the receptor's function and pharmacology. CTAP has been used in various preclinical and clinical studies to evaluate the efficacy of opioid analgesics, study the mechanisms of opioid tolerance and dependence, and develop new treatments for opioid addiction.

属性

IUPAC Name

N-[4-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c27-21(16-11-17-7-3-1-4-8-17)26-23(29)25-20-14-12-19(13-15-20)24-22(28)18-9-5-2-6-10-18/h1-16H,(H,24,28)(H2,25,26,27,29)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRQLOUSSXEBTF-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。